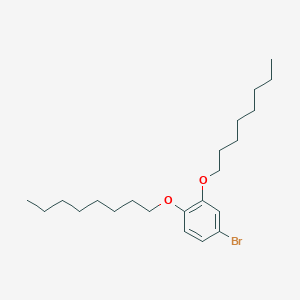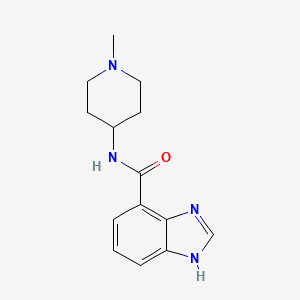![molecular formula C17H17N3O3 B14121788 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole CAS No. 1018126-38-9](/img/structure/B14121788.png)
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamines with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and solvent systems to ensure efficient production. The final product is purified using techniques like recrystallization and chromatography to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenoxy and nitro groups can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key functional proteins in bacterial cell division, making it a potential antibacterial agent . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer activity.
4-Benzoylphenoxy-1H-benzimidazole: Studied for its antimicrobial properties.
2-(Substituted-phenyl)benzimidazole: Exhibits a range of biological activities depending on the substituents.
Uniqueness
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole stands out due to its unique combination of functional groups, which confer specific biological activities. Its nitro and phenoxy groups contribute to its antimicrobial and potential anticancer properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
1018126-38-9 |
|---|---|
Formule moléculaire |
C17H17N3O3 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
2-[1-(3,4-dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C17H17N3O3/c1-10-4-6-14(8-11(10)2)23-12(3)17-18-15-7-5-13(20(21)22)9-16(15)19-17/h4-9,12H,1-3H3,(H,18,19) |
Clé InChI |
JYEOVEKRPPXQPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate](/img/structure/B14121708.png)
![3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B14121711.png)

![Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate](/img/structure/B14121715.png)
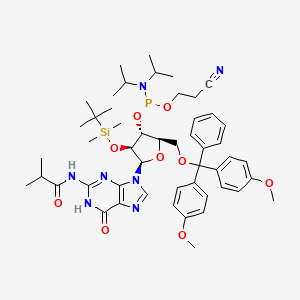
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)
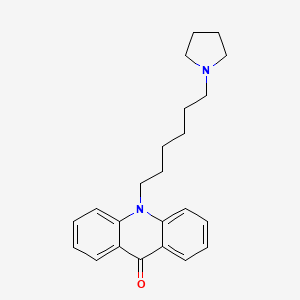
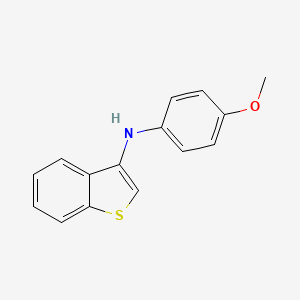

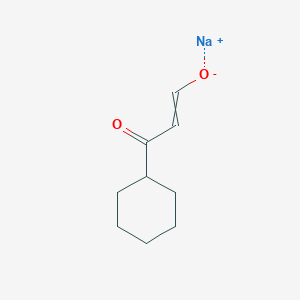
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)
